![molecular formula C22H27F3N6O2 B2819094 (6,7-二氢-5H-吡唑并[5,1-b][1,3]噁唑-3-基)(4-(4-(4-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮 CAS No. 2034494-34-1](/img/structure/B2819094.png)
(6,7-二氢-5H-吡唑并[5,1-b][1,3]噁唑-3-基)(4-(4-(4-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的杂环化合物
组胺 H3 受体拮抗剂中的杂环核心:Swanson 等人(2009 年)的一项研究探讨了具有杂环核的小分子的合成,这些小分子在人组胺 H3 受体上具有很高的体外亲和力。这些化合物显示出穿越血脑屏障的潜力,表明在神经学研究和药物开发中具有相关性 Swanson, D. M., Shah, C. R., Lord, B., Morton, K., Dvorak, L. K., Mazur, C., ... Carruthers, N. I. (2009). European Journal of Medicinal Chemistry.
抗癌和抗菌剂的分子对接研究:Katariya、Vennapu 和 Shah(2021 年)的研究重点关注具有抗癌和抗菌活性的新型生物活性杂环化合物。这包括分子对接研究,以了解这些化合物与生物靶标的相互作用,强调杂环化合物的结构重要性 Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Journal of Molecular Structure.
新型吡唑衍生物作为抗菌和抗癌剂:一项研究重点介绍了吡唑羧酰胺衍生物的合成,展示了它们作为抗菌和抗真菌剂的潜力。这项研究强调了杂环化合物在开发新的治疗剂中的广泛应用 Lv, H.-S., Ding, X.-L., & Zhao, B. (2013). Journal of Chemical Research.
吡啶衍生物的合成和生物活性:对新型吡唑和异恶唑衍生物的研究,包括它们的合成和表征,表明了显著的抗菌和抗真菌活性。此类研究展示了杂环化合物在解决微生物耐药性方面的潜力 Sanjeeva, P., Narendra, R. Y., & Venkata, R. P. (2022). Research Journal of Chemistry and Environment.
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-5-26-19(14-16)29-11-9-28(10-12-29)17-3-7-30(8-4-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2,5,14-15,17H,1,3-4,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJPECFNZFYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=CC(=C5)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。